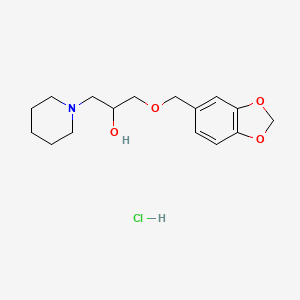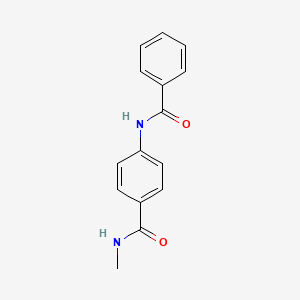
1-(1,3-benzodioxol-5-ylmethoxy)-3-(1-piperidinyl)-2-propanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves complex reactions, highlighting the versatility and creativity in organic synthesis. For instance, the discovery and investigation of certain antineoplastic agents reveal the intricate steps involved in developing compounds with cytotoxic properties, which are more potent than some contemporary cancer drugs. These synthesis pathways involve apoptosis induction, reactive oxygen species generation, caspase activation, and mitochondrial function alteration, demonstrating the elaborate chemical synthesis strategies employed in medicinal chemistry (Mohammad Hossain et al., 2020).
Molecular Structure Analysis
Molecular structure analysis is crucial for understanding the behavior and reactivity of chemical compounds. Benzodioxane derivatives, for instance, have been reviewed for their chemistry, which includes various methods of preparing benzodioxane ring systems, showcasing the importance of structural configurations in determining biological activities such as antihepatotoxic, adrenergic blocking, and neuroleptic activities (B. Ahmed et al., 2009).
Chemical Reactions and Properties
Chemical reactions and properties are pivotal in dictating the applications and functionalities of compounds. The literature on oxazines and related compounds provides insight into their synthesis by dehydration of dihydro-oxazines, obtained from cyclization processes. Such chemical reactions underscore the diverse reactivity and potential utility of these compounds in various chemical contexts (M. Sainsbury, 1991).
Physical Properties Analysis
The physical properties of chemical compounds, such as solubility, melting point, and boiling point, are essential for their application in different fields. The review on the downstream processing of biologically produced diols, including 1,3-propanediol, emphasizes the significance of physical properties in the microbial production and recovery processes. These properties greatly influence the efficiency, yield, and purity of the produced compounds (Zhi-Long Xiu & A. Zeng, 2008).
Chemical Properties Analysis
Chemical properties, such as reactivity with other substances, stability, and degradation pathways, are integral to understanding and utilizing chemical compounds effectively. For example, the synthesis and evaluation of thiophene analogues of carcinogens provide insights into their potential carcinogenicity and the chemical behaviors that may contribute to or mitigate these effects, illustrating the complex interplay of structure and reactivity in chemical compounds (J. Ashby et al., 1978).
properties
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethoxy)-3-piperidin-1-ylpropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4.ClH/c18-14(9-17-6-2-1-3-7-17)11-19-10-13-4-5-15-16(8-13)21-12-20-15;/h4-5,8,14,18H,1-3,6-7,9-12H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HORLGXKIKWZXKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(COCC2=CC3=C(C=C2)OCO3)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{[(4-methoxy-1-naphthyl)oxy]methyl}-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5001575.png)
![N-[3-(3-chlorophenoxy)propyl]-2-propen-1-amine oxalate](/img/structure/B5001585.png)
![2-[bis(5-methyl-2-furyl)methyl]-6-bromo-4-nitrophenol](/img/structure/B5001591.png)



![N,N'-bis(3-phenyl-2-propen-1-ylidene)dibenzo[b,d]thiophene-3,7-diamine 5,5-dioxide](/img/structure/B5001619.png)
![N-(2,3-dichlorophenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5001620.png)

![N~2~-(4-bromo-3-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(1-pyrrolidinylcarbonyl)phenyl]glycinamide](/img/structure/B5001630.png)


![5-[4-(2-hydroxyethoxy)-3-methoxybenzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5001637.png)
![N-(2-methoxyethyl)-N-({5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)-2-propanamine](/img/structure/B5001675.png)